

# JNJ-38877605 Technical Support Center: Compound Profile and Safety Advisory

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-38877605 |           |
| Cat. No.:            | B7856064     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This resource provides critical information regarding the c-Met inhibitor **JNJ-38877605**. The clinical development of this compound was terminated due to safety concerns. This guide is intended to provide researchers with a comprehensive understanding of the observed toxicities and the underlying mechanisms to inform future research and prevent adverse events in experimental settings.

# Frequently Asked Questions (FAQs)

Q1: What is **JNJ-38877605** and what was its intended mechanism of action?

**JNJ-38877605** is an orally available, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[1][2] It was developed as a potential anticancer agent, as the c-Met pathway is known to be involved in tumorigenesis, cancer cell survival, and invasiveness.[3][4] **JNJ-38877605** demonstrated over 833-fold selectivity for c-Met compared to a panel of 246 other kinases.[5]

Q2: Why was the clinical development of JNJ-38877605 discontinued?

The clinical development of **JNJ-38877605** was halted due to recurrent renal toxicity observed in a Phase I first-in-human trial, even at sub-therapeutic doses. This toxicity was not predicted by initial preclinical studies in rats and dogs.



Q3: What was the nature of the renal toxicity observed in humans?

In the Phase I study, patients receiving **JNJ-38877605** experienced mild but recurrent increases in serum creatinine levels, indicating impaired kidney function. At a dose of 40 mg once daily, two out of three patients showed a rapid, though asymptomatic, grade 1 increase in serum creatinine.

Q4: Why was this toxicity not detected in initial preclinical animal studies?

The renal toxicity of **JNJ-38877605** is due to the formation of insoluble metabolites, a process that is species-specific. The preclinical safety studies were conducted in rats and dogs, species in which the problematic metabolites are not significantly formed.

Q5: What is the mechanism behind the species-specific renal toxicity?

The toxicity is caused by the metabolic conversion of **JNJ-38877605** into insoluble metabolites, specifically M1/3 and M5/6, by the enzyme aldehyde oxidase (AO). These metabolites precipitate in the renal tubules, forming crystals that lead to degenerative and inflammatory changes in the kidneys. This metabolic pathway is prominent in humans and rabbits but not in rats and dogs.

# **Troubleshooting Guide for Experimental Use**

Issue: Unexplained renal toxicity in an animal model when using JNJ-38877605.

- Verify the Animal Species: Preclinical studies have shown that rabbits are a suitable model
  for replicating the renal toxicity of JNJ-38877605 observed in humans, due to similar
  aldehyde oxidase activity and metabolite formation. Rats and dogs do not effectively model
  this specific toxicity.
- Monitor Renal Function: If using a relevant species (e.g., rabbit), closely monitor indicators of renal function, such as serum creatinine and blood urea nitrogen (BUN).
- Histopathological Analysis: In case of suspected toxicity, perform histopathological evaluation
  of the kidneys to look for the presence of crystal formation, as well as degenerative and
  inflammatory changes in the renal tubules.



 Metabolite Profiling: Conduct pharmacokinetic analysis to identify and quantify the presence of the M1/3 and M5/6 metabolites in plasma and urine.

Issue: Inconsistent or unexpected results in in vitro assays.

- Confirm Target Engagement: While JNJ-38877605 is a potent c-Met inhibitor, ensure that the
  observed cellular effects are due to on-target inhibition. This can be done by assessing the
  phosphorylation status of c-Met and its downstream signaling components.
- Consider Off-Target Effects: Although highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. The next most potently inhibited kinase is Fms (>833-fold less sensitive).

## **Data Summary**

Table 1: Preclinical vs. Clinical Renal Toxicity Findings for JNJ-38877605

| Species | Dosage               | Observed Renal<br>Toxicity                                      | Key Findings                                                                           |
|---------|----------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Rat     | Not specified        | None reported                                                   | Favorable safety profile in initial studies.                                           |
| Dog     | Not specified        | None reported                                                   | Favorable safety profile in initial studies.                                           |
| Human   | Starting at 60 mg OD | Mild, recurrent increases in serum creatinine.                  | Toxicity observed even at sub-therapeutic doses.                                       |
| Rabbit  | Not specified        | Renal crystal formation, degenerative and inflammatory changes. | Identified as a suitable toxicology model due to similar metabolite profile to humans. |



Table 2: Key Metabolites of JNJ-38877605 and their Role

in Toxicity

| Metabolite | Generating Enzyme     | Solubility    | Role in Toxicity                                               |
|------------|-----------------------|---------------|----------------------------------------------------------------|
| M1/3, M5/6 | Aldehyde Oxidase      | Insoluble     | Form crystals in renal tubules, leading to kidney damage.      |
| M10        | Glucuronidation of M2 | Not specified | Formation of M10 was specifically noted in rabbits and humans. |

# **Experimental Protocols**

Protocol 1: Histopathological Evaluation of Renal Toxicity in Rabbits

- Dosing: Administer JNJ-38877605 orally to rabbits at various dose levels.
- Sample Collection: At predetermined time points, euthanize the animals and collect kidney tissues.
- Tissue Processing: Fix the kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section at 4-5  $\mu m$ .
- Staining: Stain the sections with Hematoxylin and Eosin (H&E).
- Microscopic Examination: Examine the stained sections under a light microscope for evidence of renal crystal formation, tubular degeneration, and inflammation.

Protocol 2: In Vitro Metabolite Identification

- Incubation: Incubate **JNJ-38877605** with liver S9 fractions or hepatocytes from different species (human, rabbit, rat, dog).
- Extraction: After incubation, stop the reaction and extract the metabolites from the incubation mixture.



- LC-MS/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the different metabolites formed.
- Comparison: Compare the metabolite profiles across the different species to identify speciesspecific metabolites.

#### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway leading to JNJ-38877605-induced renal toxicity.





Click to download full resolution via product page

Caption: Workflow of the decision to discontinue JNJ-38877605 development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-38877605 Technical Support Center: Compound Profile and Safety Advisory]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856064#optimizing-jnj-38877605-dosage-to-minimize-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com